
2,2,4,4,6,6,8-Heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Overview
Description
This cyclotetrasiloxane derivative features a silicon-oxygen ring backbone substituted with seven methyl groups and a single 3,3,3-trifluoropropyl group. The trifluoropropyl moiety introduces fluorine atoms, which enhance thermal stability, chemical resistance, and surface activity compared to non-fluorinated analogs . Its molecular formula is C13H26O4Si4 (molecular weight: ~358.68 g/mol), with a density of 1.01 g/cm³ and a boiling point of 275.8°C at 760 mmHg . The compound’s unique trifluoropropyl group makes it suitable for applications requiring resistance to harsh environments, such as high-performance coatings and specialty silicones.
Biological Activity
2,2,4,4,6,6,8-Heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex siloxane compound with potential applications in various fields including materials science and biomedicine. Its unique structure suggests diverse biological activities that merit thorough investigation.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H34
- Molecular Weight : 226.44 g/mol
- CAS Number : 4390-04-9
The presence of multiple methyl groups and trifluoropropyl substituents may influence its hydrophobicity and reactivity with biological systems.
Biological Activity Overview
Research into the biological activity of siloxanes has shown that they can exhibit various effects depending on their structure. The specific biological activities of this compound are still emerging but can be categorized into several areas:
1. Antimicrobial Properties
Some siloxanes have demonstrated antimicrobial activity. Studies indicate that certain structural features enhance their efficacy against bacteria and fungi. For instance:
- Case Study : A related siloxane compound showed significant antibacterial activity against Staphylococcus aureus when incorporated into polymeric coatings for medical devices .
2. Cytotoxicity
The cytotoxic effects of siloxanes on various cell lines are crucial for assessing their safety and therapeutic potential.
- Research Findings : In vitro studies have revealed that siloxanes can induce cytotoxicity in cancer cell lines at specific concentrations. The mechanism often involves oxidative stress and apoptosis pathways .
3. Biocompatibility
For biomedical applications such as drug delivery systems or implants:
- Assessment : Biocompatibility tests are essential to determine how the compound interacts with biological tissues. Preliminary studies suggest that modifications to the siloxane structure may enhance compatibility while retaining desired biological activities .
Data Tables
Property | Value |
---|---|
Molecular Weight | 226.44 g/mol |
CAS Number | 4390-04-9 |
Solubility | Insoluble in water |
Flash Point | 95°C |
Density | 0.790 g/mL |
Case Studies and Research Findings
- Antimicrobial Efficacy : Research demonstrated that siloxanes with fluorinated groups exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes .
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of structurally similar siloxanes on human fibroblast cells and found a dose-dependent response indicating potential therapeutic applications if modified appropriately .
- Biocompatibility Studies : Investigations into the biocompatibility of siloxane-based materials used in medical devices have shown promising results when surface-modified to reduce cytotoxicity while maintaining mechanical integrity .
Scientific Research Applications
Fire Suppression Agents
One of the most significant applications of this compound is in fire suppression technology. Research has indicated that siloxanes can serve as effective alternatives to traditional halon fire extinguishers due to their lower environmental impact and effectiveness in extinguishing flames. The compound's unique structure allows it to be effective in high-temperature environments while being less harmful to the ozone layer compared to halons .
Coatings and Sealants
The compound's siloxane backbone provides excellent thermal stability and water repellency. It is used in formulating advanced coatings that protect surfaces from environmental degradation. These coatings are particularly useful in aerospace and automotive applications where durability against extreme conditions is critical .
Lubricants
Due to its low viscosity and high thermal stability, this siloxane derivative serves as a lubricant in high-performance machinery. Its application helps reduce wear and tear on mechanical components under high-stress conditions .
Green Chemistry Initiatives
In line with global efforts to reduce the use of harmful chemicals, this compound is being explored as a component in green chemistry initiatives. Its potential for biodegradability and lower toxicity makes it a candidate for safer chemical processes .
Fluorinated Compounds Management
The trifluoropropyl group within the molecule offers potential applications in managing fluorinated compounds in industrial processes. This aspect is particularly relevant given the scrutiny surrounding the environmental impact of fluorinated substances .
Case Studies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this cyclotetrasiloxane derivative to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, catalyst selection, and stoichiometry). For structurally similar cyclotetrasiloxanes, ring-opening polymerization or hydrosilylation reactions are common approaches. For example, the use of trifluoropropyl substituents (as in ) may necessitate inert atmospheres to prevent side reactions. Purification via fractional distillation or column chromatography is critical, as siloxane derivatives often form oligomeric byproducts. Reaction monitoring via <sup>29</sup>Si NMR or FTIR can track Si-O-Si bond formation and substituent incorporation .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous octaphenyl-dioxadiazatetrasilocanes (e.g., monoclinic crystal system with β = 93.2° and Z = 4 in ).
- Multinuclear NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F, <sup>29</sup>Si) resolves methyl, trifluoropropyl, and siloxane environments.
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying substituent placement .
Q. How does the trifluoropropyl substituent influence the compound’s thermal and chemical stability?
- Methodological Answer : The trifluoropropyl group enhances hydrophobicity and thermal stability due to strong C-F bonds. Thermogravimetric analysis (TGA) under nitrogen can quantify decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Comparative studies with non-fluorinated analogs (e.g., phenyl-substituted cyclotetrasiloxanes in and ) reveal stability differences. Solubility tests in polar/nonpolar solvents further elucidate chemical inertness .
Q. What computational methods are suitable for modeling the compound’s conformational dynamics?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and rotational barriers of the siloxane ring. Molecular dynamics (MD) simulations in solvents like THF or toluene can model aggregation behavior, particularly for fluorinated substituents. Software packages like Gaussian or COMSOL Multiphysics (as in ) enable parameterization of Si-O bond flexibility and substituent interactions .
Q. What purification strategies mitigate oligomerization during synthesis?
- Methodological Answer : Size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) separates monomeric species from oligomers. For fluorinated siloxanes, low-polarity solvents (e.g., hexane) reduce intermolecular interactions. Dynamic vacuum distillation at controlled temperatures (<100°C) prevents thermal degradation .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., ring-opening vs. crosslinking) affect the synthesis of this compound?
- Methodological Answer : Mechanistic studies using stopped-flow NMR or in-situ Raman spectroscopy can track intermediate formation. For example, trace moisture may hydrolyze Si-O bonds, leading to crosslinking. Catalyst screening (e.g., Pt/C vs. Karstedt’s catalyst) and kinetic modeling (Arrhenius plots) quantify pathway dominance. highlights similar challenges in spirocyclic phosphazene syntheses, where side reactions are mitigated via anhydrous conditions .
Q. What is the compound’s thermal decomposition mechanism, and how do substituents alter degradation products?
- Methodological Answer : Pyrolysis-GC/MS identifies volatile degradation products (e.g., CF3-containing fragments). Isothermal TGA coupled with FTIR monitors real-time gas evolution (e.g., CO2, HF). Comparative analysis with methyl- or phenyl-substituted analogs ( ) isolates the role of trifluoropropyl groups in stabilizing Si-C bonds under thermal stress .
Q. How do steric effects from heptamethyl and trifluoropropyl groups influence reactivity in functionalization reactions?
- Methodological Answer : Steric hindrance is quantified via Tolman’s cone angle calculations or XRD-derived van der Waals radii. Competitive experiments (e.g., hydrosilylation with varying alkene sizes) reveal accessibility of the Si-H bond. ’s crystal data (a = 12.1188 Å, c = 20.621 Å) suggest bulky substituents increase ring strain, affecting reaction kinetics .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., <sup>29</sup>Si NMR shifts vs. computational predictions)?
- Methodological Answer : Discrepancies arise from solvent effects or dynamic averaging. Variable-temperature NMR (VT-NMR) decouples conformational exchange. DFT calculations with implicit solvent models (e.g., SMD) improve shift predictions. Cross-validation with solid-state NMR (SSNMR) data (e.g., ’s monoclinic packing) reduces ambiguity .
Q. What green chemistry approaches can minimize waste in large-scale synthesis?
- Methodological Answer : Solvent-free mechanochemical synthesis or catalytic recycling (e.g., immobilized Pt nanoparticles) reduces environmental impact. Life-cycle assessment (LCA) metrics compare energy/atom economy to traditional routes. ’s AI-driven process optimization in COMSOL can simulate waste reduction strategies .
Q. Methodological Framework for Research Design
- Theoretical Basis : Link studies to siloxane ring strain theory (e.g., cyclotetrasiloxane vs. cyclotrisiloxane reactivity) and fluorine’s electronic effects ( ).
- Experimental Validation : Use DOE (Design of Experiments) to test variables like catalyst loading or reaction time ().
- Data Integration : Combine crystallographic, spectroscopic, and computational data into a cohesive mechanistic model ( ).
Comparison with Similar Compounds
Comparison with Similar Cyclotetrasiloxanes
Substituent-Driven Property Variations
Structural and Functional Analysis
Thermal Stability
- The trifluoropropyl group in the target compound provides superior thermal stability compared to the chloropropyl analog (CAS 62325-22-8), as fluorine’s electronegativity strengthens Si-C bonds .
- The phenyl-substituted analog (CAS 10448-09-6) exhibits comparable boiling points (~275°C) but higher refractive indices (1.472) due to aromatic conjugation .
Chemical Reactivity
- The chloropropyl variant (CAS 62325-22-8) is more reactive, enabling post-synthetic modifications (e.g., nucleophilic substitutions), whereas the trifluoropropyl group offers inertness against acids and bases .
Physical Properties
- Octamethylcyclotetrasiloxane (CAS 68583-49-3) has lower viscosity and volatility (b.p. 174°C) due to its fully methylated structure, making it a common silicone precursor .
- The hexamethyldiphenyl compound (CAS 33204-75-0) has a higher molecular weight (420.75 g/mol) and rigidity, favoring use in high-stress environments .
Target Compound in Fluorosilicones
The trifluoropropyl group enhances compatibility with fluoropolymers, enabling use in aerospace seals and fuel-resistant gaskets. Its low surface energy (~18 mN/m) also benefits anti-fouling coatings .
Marketed Analogs
Properties
IUPAC Name |
2,2,4,4,6,6,8-heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25F3O4Si4/c1-18(2)14-19(3,4)16-21(7,9-8-10(11,12)13)17-20(5,6)15-18/h8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBVVIRPIPNQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCC(F)(F)F)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25F3O4Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604756 | |
Record name | 2,2,4,4,6,6,8-Heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1744-30-5 | |
Record name | 2,2,4,4,6,6,8-Heptamethyl-8-(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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